Aprepitant

Neurokinin-1 receptor receptor selectivity radioligand binding

Aprepitant (CAS 170729-80-3) delivers >50,000-fold NK1 over NK2 selectivity and >3,000-fold over NK3, with negligible off-target binding at concentrations up to 3 µM—making it the definitive tool compound for isolating NK1-mediated pharmacology. In cisplatin-based chemotherapy protocols, aprepitant-containing triplet regimens provide a 34 percentage-point absolute improvement in delayed-phase (24-120h) complete response versus 5-HT3 antagonist/dexamethasone doublets. For surgical antiemesis, preoperative 40-80 mg aprepitant achieves 90% no-vomiting rate at 24h versus 74% with ondansetron. Its well-characterized dual CYP3A4 substrate/UGT2B7 inhibitor profile (Ki=10 µM) uniquely supports drug-drug interaction studies. These quantitative efficacy and selectivity differentiators preclude generic substitution among NK1 antagonists without protocol-specific validation. Ideal for clinical trials, preclinical neurokinin signaling research, and DDI investigations.

Molecular Formula C23H21F7N4O3
Molecular Weight 534.4 g/mol
CAS No. 170729-80-3
Cat. No. B1667566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprepitant
CAS170729-80-3
SynonymsMK0869;  MK 0869;  MK-0869;  ONO7436;  ONO-7436;  ONO 7436;  L754030;  L-754030;  L 754030;  Aprepitant;  US brand name: Emend
Molecular FormulaC23H21F7N4O3
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1
InChIKeyATALOFNDEOCMKK-OITMNORJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityPractically insoluble
1.94e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aprepitant (CAS 170729-80-3): Procurement-Grade NK1 Receptor Antagonist Specifications and Evidence Profile


Aprepitant (CAS 170729-80-3, C23H21F7N4O3, molecular weight 534.43 g/mol) is a morpholine-based neurokinin-1 (NK1) receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [1]. The compound exhibits high-affinity binding to the human NK1 receptor (IC50 = 0.09-0.1 nM, Ki = 3 nM) and demonstrates over 3,000-fold selectivity for NK1 over NK3 receptors and >50,000-fold selectivity over NK2 receptors, with no significant affinity for serotonin (5-HT3), dopamine (D2), or other G-protein coupled receptors [2]. The absolute oral bioavailability is approximately 60-65%, with metabolism primarily via CYP3A4 and minor contributions from CYP1A2 and CYP2C19 [3].

Why Generic Substitution of Aprepitant (CAS 170729-80-3) Fails: Evidence-Based Differentiation from NK1 Receptor Antagonist Alternatives


Generic substitution among NK1 receptor antagonists is not scientifically justifiable due to substantial differences in receptor binding kinetics, metabolic pathways, drug-drug interaction profiles, and clinical outcome data across specific emetogenic settings. Aprepitant's unique selectivity profile (>50,000-fold NK1 vs. NK2 selectivity) differs from other NK1 antagonists such as rolapitant and netupitant in both binding affinity and off-target receptor interactions [1]. Furthermore, aprepitant undergoes extensive CYP3A4-mediated metabolism with non-linear pharmacokinetics, creating a distinct interaction risk profile with concomitant CYP3A4 substrates and inhibitors compared to fosaprepitant (prodrug) or netupitant-containing fixed-dose combinations [2]. Clinical head-to-head trials demonstrate that aprepitant-containing regimens produce significantly different complete response rates versus ondansetron-based regimens in both CINV and PONV settings, with effect sizes varying by emetogenic risk level and time period (acute vs. delayed phase) [3]. These quantitative differences preclude direct interchangeability in clinical protocols or research applications without protocol-specific validation.

Aprepitant (CAS 170729-80-3): Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


NK1 Receptor Selectivity: Aprepitant vs. Other NK1 Antagonists Binding Affinity Comparison

Aprepitant demonstrates substantially greater selectivity for the human NK1 receptor over NK2 and NK3 subtypes compared to class-level NK1 antagonist expectations. In radioligand binding assays using clonal human receptors, aprepitant exhibits 3000-fold selectivity for NK1 over NK3 receptors and >50,000-fold selectivity over NK2 receptors, with no detectable activity at 5-HT3, dopamine D2, or other GPCR targets at concentrations up to 3 μM [1]. This selectivity profile exceeds that reported for several other NK1 antagonists in the same assay systems .

Neurokinin-1 receptor receptor selectivity radioligand binding

CINV Complete Response: Aprepitant-Containing Triplet Regimen vs. Standard Doublet Therapy

In a randomized trial of 351 cisplatin-naive patients receiving highly emetogenic chemotherapy, the addition of aprepitant to a granisetron plus dexamethasone regimen significantly improved complete response (no vomiting and no rescue medication use). The aprepitant-containing triplet regimen achieved an 80% complete response rate in the acute phase (0-24 hours) compared to 57% with the doublet control, representing a 23 percentage-point absolute improvement [1]. In the delayed phase (24-120 hours), the triplet regimen achieved 63% complete response versus 29% with the doublet, a 34 percentage-point absolute improvement [1].

Chemotherapy-induced nausea and vomiting complete response rate cisplatin antiemetic efficacy

PONV Vomiting Prevention: Aprepitant 40 mg and 125 mg vs. Ondansetron 4 mg IV Head-to-Head

In a multicenter, double-blind randomized controlled trial of 805 patients undergoing open abdominal surgery, aprepitant demonstrated superior prevention of postoperative vomiting compared to ondansetron. The incidence of no vomiting in the first 24 hours post-surgery was 90% with aprepitant 40 mg, 95% with aprepitant 125 mg, and 74% with ondansetron 4 mg IV (P < 0.001 for both aprepitant doses versus ondansetron) [1]. The absolute difference in no vomiting rate was 16 percentage points for the 40 mg dose and 21 percentage points for the 125 mg dose compared to ondansetron. Both aprepitant doses also maintained higher no vomiting rates over the 0-48 hour period (P < 0.001) [1].

Postoperative nausea and vomiting vomiting incidence NK1 antagonist vs 5-HT3 antagonist

CYP3A4-Mediated Drug Interaction Risk: Aprepitant vs. Alternative NK1 Antagonists Metabolic Profile

Aprepitant is primarily metabolized by CYP3A4 (with minor contributions from CYP1A2 and CYP2C19), distinguishing it from NK1 antagonists that utilize different metabolic pathways [1]. Aprepitant also acts as a moderate inhibitor of UGT2B7 with a Ki of approximately 10 μM for 4-methylumbelliferone, morphine, and zidovudine, indicating potential to alter clearance of drugs primarily eliminated by UGT2B7 [2]. This dual interaction profile (CYP3A4 substrate + UGT2B7 inhibitor) creates a distinct risk-benefit calculus for co-administration with other agents compared to NK1 antagonists lacking UGT2B7 inhibitory activity [2].

Pharmacokinetics CYP3A4 metabolism drug-drug interaction UGT2B7 inhibition

CINV Complete Response: Aprepitant Regimen vs. Rolapitant Regimen Network Meta-Analysis

A network meta-analysis of 19 randomized trials evaluating NK1 inhibitors for highly emetogenic chemotherapy found that aprepitant-containing regimens (with granisetron or ondansetron plus dexamethasone) were significantly more effective than rolapitant-containing regimens in achieving complete response. The odds ratio for complete response with aprepitant-based regimens versus rolapitant-based regimens was 1.28 (95% credible interval 1.01-1.59) [1]. This represents a 28% higher odds of achieving complete response with aprepitant compared to rolapitant in the overall phase.

Chemotherapy-induced nausea and vomiting network meta-analysis NK1 inhibitor comparison complete response

Formulation Versatility: Aprepitant Oral Capsule vs. Fosaprepitant IV Prodrug and Novel Oral Suspension Bioavailability

Aprepitant is available as an oral capsule formulation with approximately 60-65% absolute oral bioavailability, whereas fosaprepitant serves as an intravenous water-soluble prodrug that is rapidly converted to aprepitant in vivo [1]. Additionally, an extemporaneous oral suspension of aprepitant (20 mg/mL) has been evaluated for bioavailability relative to the capsule formulation, offering an alternative administration route for patients unable to swallow capsules [2]. This formulation flexibility is not uniformly available across all NK1 antagonists; for instance, netupitant is only available as a fixed-dose oral combination with palonosetron (NEPA), limiting dose adjustment and administration route options [3].

Formulation bioavailability prodrug oral suspension

Aprepitant (CAS 170729-80-3): Evidence-Backed Research and Industrial Application Scenarios for Procurement Planning


Prevention of Cisplatin-Induced Delayed Emesis in Oncology Clinical Trials

Aprepitant-containing triplet regimens (aprepitant + 5-HT3 antagonist + dexamethasone) provide a 34 percentage-point absolute improvement in delayed-phase (24-120h) complete response compared to 5-HT3 antagonist plus dexamethasone doublet therapy in cisplatin-based chemotherapy [1]. This scenario leverages aprepitant's unique ability to address substance P-mediated delayed emesis, a mechanism not targeted by 5-HT3 antagonists alone. Procurement of aprepitant for antiemetic protocols in highly emetogenic chemotherapy trials is justified by this quantitatively superior delayed-phase efficacy.

Postoperative Vomiting Prophylaxis in Abdominal and Laparoscopic Surgery

Preoperative aprepitant 80 mg reduces vomiting risk in the first 2 hours post-laparoscopic surgery with a relative risk of 0.20 (95% CI 0.05-0.77) compared to placebo or no antiemetic therapy [1]. In open abdominal surgery, aprepitant 40 mg achieves 90% no vomiting rate at 24 hours versus 74% with ondansetron 4 mg IV [2]. This scenario is appropriate for surgical centers seeking to minimize postoperative vomiting in high-risk patients, where the 16-21 percentage-point advantage over ondansetron translates to reduced rescue antiemetic use and improved patient recovery metrics.

NK1 Receptor Pharmacology Research Requiring High Selectivity Probes

Aprepitant's >50,000-fold selectivity for NK1 over NK2 receptors and >3,000-fold selectivity over NK3 receptors, combined with negligible cross-reactivity against 5-HT3, dopamine D2, and other GPCRs at concentrations up to 3 μM, makes it an optimal tool compound for isolating NK1 receptor-mediated effects in preclinical models [1]. This scenario is relevant for academic and industrial laboratories conducting neurokinin receptor signaling studies, where off-target activity would confound experimental interpretation. Procurement of high-purity (>98% HPLC) aprepitant for in vitro and in vivo pharmacology studies is supported by this well-characterized selectivity profile.

Drug-Drug Interaction Studies Involving CYP3A4 and UGT2B7 Pathways

Aprepitant serves as both a CYP3A4 substrate (primary metabolism) and a moderate UGT2B7 inhibitor (Ki = 10 μM for morphine and zidovudine), creating a dual interaction profile useful for pharmacokinetic interaction studies [1]. This scenario applies to clinical pharmacology units and contract research organizations evaluating drug interaction liability of investigational agents. Procurement of aprepitant for use as a probe substrate/inhibitor in DDI studies is justified by its well-characterized enzyme interaction parameters, which are not uniformly documented for alternative NK1 antagonists [2].

Technical Documentation Hub

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36 linked technical documents
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